molecular formula C13H11NO3 B13676086 2-(2-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 10442-95-2

2-(2-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B13676086
CAS No.: 10442-95-2
M. Wt: 229.23 g/mol
InChI Key: BRHDDXLIGATCLE-UHFFFAOYSA-N
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Description

2-(2-Oxocyclopentyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C13H11NO3. It is a derivative of isoindoline-1,3-dione, featuring a cyclopentyl ring with a ketone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxocyclopentyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a suitable cyclopentanone derivative under acidic or basic conditions. One common method involves the use of phthalic anhydride and cyclopentanone in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxocyclopentyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxocyclopentyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxocyclopentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxocyclopentyl)isoindoline-1,3-dione
  • 2-(2-Hydroxycyclopentyl)isoindoline-1,3-dione
  • 2-(2-Aminocyclopentyl)isoindoline-1,3-dione

Uniqueness

2-(2-Oxocyclopentyl)isoindoline-1,3-dione is unique due to its specific structural features, such as the presence of a ketone group at the 2-position of the cyclopentyl ring. This structural attribute imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

10442-95-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(2-oxocyclopentyl)isoindole-1,3-dione

InChI

InChI=1S/C13H11NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10H,3,6-7H2

InChI Key

BRHDDXLIGATCLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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